N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine
Description
N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine is a synthetic organic compound that features a unique combination of an imidazole ring substituted with a chlorine and ethyl group, and a thiophene ring
Properties
IUPAC Name |
N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S/c1-2-15-8-14-11(12)10(15)7-13-6-9-4-3-5-16-9/h3-5,8,13H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZAHLQIVWDZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1CNCC2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine typically involves multi-step organic synthesis. One common route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Chlorination and Alkylation: The imidazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride, followed by alkylation with ethyl iodide.
Coupling with Thiophene: The final step involves coupling the chlorinated and alkylated imidazole with thiophene-2-carbaldehyde under reductive amination conditions using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the imidazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazole and thiophene rings are known to interact with various biological targets, making this compound a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In industry, the compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to the electronic properties of the imidazole and thiophene rings.
Mechanism of Action
The mechanism by which N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine exerts its effects depends on its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the thiophene ring can participate in π-π stacking interactions, affecting molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-3-methylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine
- N-[(5-bromo-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine
- N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-furan-2-ylmethanamine
Uniqueness
N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1-thiophen-2-ylmethanamine is unique due to the specific combination of substituents on the imidazole ring and the presence of the thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
